N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-19(17-10-13-6-4-5-9-16(13)28-17)23-24-12-21-18-15(20(24)27)11-22-25(18)14-7-2-1-3-8-14/h1-12H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPFCYEJXXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a benzofuran-2-carboxylic acid derivative with a pyrazolo[3,4-d]pyrimidine intermediate under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Molecular docking studies have shown that the compound forms stable interactions with key amino acid residues in the enzyme active sites .
Comparison with Similar Compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but lacking the benzofuran moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with distinct biological properties and potential therapeutic applications.
Thioglycoside derivatives: Compounds with modified sugar moieties that exhibit different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer enhanced biological activity and selectivity towards certain molecular targets .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrazolo[3,4-d]pyrimidine core with a benzofuran moiety. The molecular formula is with a molecular weight of approximately 364.37 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . It binds to the active site of CDK2, forming critical hydrogen bonds with amino acid residues such as Leu83. This interaction inhibits the enzyme's activity, leading to cell cycle arrest at the G0-G1 phase, which is crucial for cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines suggest a potent antitumor activity, with some studies reporting superior efficacy compared to established chemotherapeutic agents .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated broad-spectrum antimicrobial activity. Studies have shown that it effectively inhibits both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Antioxidant and Anti-inflammatory Effects
The compound also exhibits antioxidant properties, as evidenced by its ability to scavenge free radicals in DPPH assays. Additionally, it has been shown to stabilize human red blood cell membranes, indicating potential anti-inflammatory effects. These properties are essential for reducing oxidative stress-related damage in various diseases .
Case Studies and Research Findings
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Antitumor Efficacy :
- A study evaluated the cytotoxicity of the compound against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, with the most pronounced effects observed in MCF-7 and HCT-116 cells.
- Antimicrobial Activity :
-
Mechanistic Insights :
- In silico studies have provided insights into the binding interactions between the compound and its biological targets, supporting its classification as a potential kinase inhibitor. This research highlights the importance of structure-based drug design in developing effective therapeutic agents.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide?
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted pyrazolo[3,4-d]pyrimidinone cores. For example, benzofuran-2-carboxylic acid can be activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines or hydrazine derivatives. A critical step is the regioselective N-alkylation of the pyrazolo[3,4-d]pyrimidinone scaffold using α-chloroacetamides or related electrophiles to introduce the phenyl group at the 1-position . Reaction conditions (solvent, temperature, catalyst) significantly impact yield and purity. For instance, refluxing in DMF with K₂CO₃ as a base may improve alkylation efficiency, while HPLC monitoring ensures purity ≥98% .
Basic: What spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
¹H/¹³C NMR is essential for verifying regiochemistry and substituent orientation. Key diagnostic signals include:
- Pyrazolo[3,4-d]pyrimidinone core : A singlet for the C4 carbonyl proton (δ ~10.5 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
- Benzofuran moiety : Distinctive doublets for the fused furan protons (δ 6.8–7.5 ppm) and carboxamide NH (δ ~8.5 ppm) .
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Melting point analysis (e.g., 209–212°C for HCl salts) provides additional validation .
Advanced: How do structural modifications to the pyrazolo[3,4-d]pyrimidinone core influence pharmacological activity?
Substituents at the 1-phenyl and 4-oxo positions modulate target binding. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance kinase inhibition by increasing electrophilicity at the pyrimidinone carbonyl .
- Piperazine-linked substituents (e.g., in ) improve solubility and blood-brain barrier penetration but may reduce metabolic stability .
SAR studies should prioritize in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to validate interactions with targets like tyrosine kinases .
Advanced: How should researchers resolve contradictions in reported synthetic yields for benzofuran-carboxamide derivatives?
Discrepancies often arise from:
- Reagent purity : Impure α-chloroacetamides () lead to side reactions, lowering yields. Use freshly distilled reagents or HPLC-purified intermediates.
- Workup protocols : Acidic conditions during HCl salt formation () may precipitate impurities; optimize pH and recrystallization solvents (e.g., CHCl₃ vs. EtOH) .
- Catalyst selection : Palladium catalysts for Suzuki couplings () require strict anhydrous conditions. Replicate protocols with inert atmosphere control.
Advanced: What strategies improve regioselectivity in N-alkylation reactions for pyrazolo[3,4-d]pyrimidine derivatives?
Regioselectivity is controlled by:
- Steric effects : Bulky electrophiles (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) favor alkylation at the less hindered N1 position over N5 .
- Base selection : Weak bases (e.g., K₂CO₃) minimize competing elimination reactions.
- Microwave-assisted synthesis : Short reaction times (10–15 min at 120°C) reduce byproduct formation .
Advanced: What challenges arise in interpreting NMR data for complex heterocyclic systems like pyrazolo-pyrimidinones?
Common pitfalls include:
- Signal overlap : Aromatic protons from benzofuran and phenyl groups may obscure integration. Use 2D NMR (COSY, HSQC) to resolve correlations .
- Tautomerism : The pyrazolo[3,4-d]pyrimidinone system can exhibit keto-enol tautomerism, shifting carbonyl signals. Analyze spectra in DMSO-d₆ to stabilize the keto form .
- Dynamic effects : Rotameric states of the carboxamide NH can split signals. Heat samples to 60°C to average conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
